3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

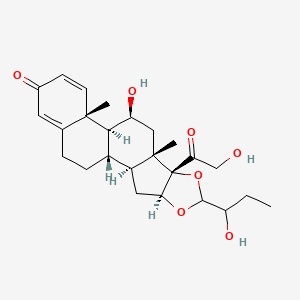

Molecular Structure Analysis

The molecular structure of an ester consists of a carbonyl group (C=O) and an ether group (R-O-R’) attached to the same carbon atom . The specific structure of “3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester” would depend on the exact locations of these functional groups within the molecule.Chemical Reactions of Esters Esters can undergo a variety of chemical reactions. One of the most important is hydrolysis, which can occur under acidic or basic conditions to produce a carboxylic acid and an alcohol . Other reactions include reduction to alcohols, reactions with Grignard reagents to form tertiary alcohols, and the Claisen condensation, among others .

Physical and Chemical Properties of Esters Esters have a wide range of physical and chemical properties, depending on their specific structures . They are generally colorless, volatile liquids with pleasant odors . The physical properties of esters, such as boiling point and solubility in water, are largely determined by the length of the carbon chain and the presence of polar groups .

Safety and Hazards

Future Directions

The study of esters is a vibrant field with many potential future directions. Esters are important in a variety of industries, including food, cosmetics, and pharmaceuticals . Future research may focus on developing new methods for synthesizing esters, understanding their mechanisms of action, and exploring their potential uses .

properties

CAS RN |

1136478-29-9 |

|---|---|

Molecular Formula |

C₁₀H₁₇NO₄ |

Molecular Weight |

212.25 |

synonyms |

5-Methyl-3-(nitromethyl)-4-hexenoic Acid Ethyl Ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)